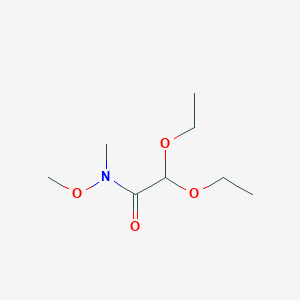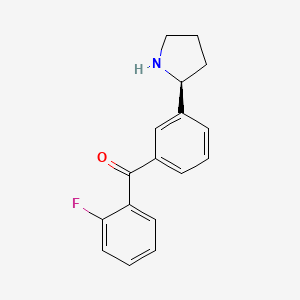![molecular formula C10H9F3O B13117728 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is an organic compound with the molecular formula C10H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety. The (2Z)- configuration indicates the specific geometric isomer of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is then subjected to hydrogenation using a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzoic acid
Reduction: 3-(trifluoromethyl)phenylpropan-1-ol, 3-(trifluoromethyl)phenylpropane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-ol, 3-phenyl-, (E)- (Cinnamyl alcohol)
- 3-[3-(Trifluoromethyl)phenyl]-2-propyn-1-ol
Uniqueness
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2- |
Clé InChI |
YDNLMIBCGPTFIK-RQOWECAXSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




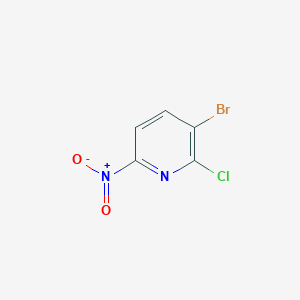
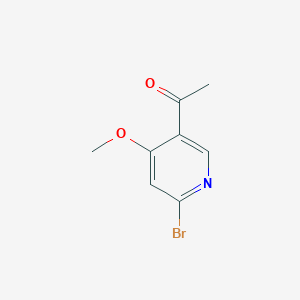
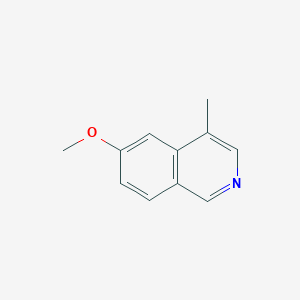
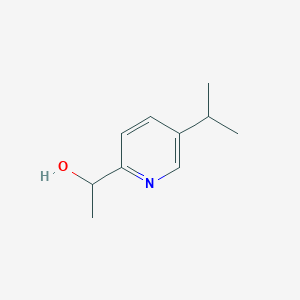
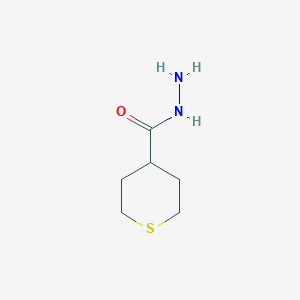
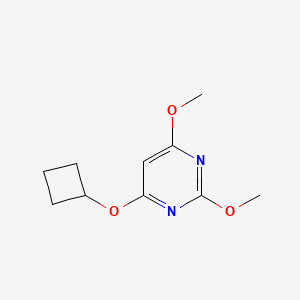
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

